molecular formula C15H11BrClNO B1414083 N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine CAS No. 2251053-08-2

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine

Cat. No.: B1414083
CAS No.: 2251053-08-2
M. Wt: 336.61 g/mol
InChI Key: XIKOIGLFDWCPPJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the rich historical foundation of dibenzofuran chemistry, which traces its origins to the late 19th and early 20th centuries when dibenzofuran was first isolated from coal tar as a component comprising approximately 1% of the total composition. The parent dibenzofuran structure was initially recognized for its thermal robustness and convenient liquid range properties, which led to its early exploitation as a heat transfer agent. The synthetic methodologies for dibenzofuran derivatives underwent significant advancement throughout the 20th century, with early approaches involving phenol pyrolysis and catalytic dehydrocyclization of diphenyl ether in the presence of platinum catalysts supported on active carbon.

The specific compound this compound represents a more recent advancement in the field, reflecting modern synthetic approaches that incorporate multiple halogen substituents and cyclopropylamine functionalities. The integration of cyclopropylamine groups into heterocyclic frameworks gained prominence following the recognition of cyclopropylamine as an important intermediate for the synthesis of pharmaceutical compounds, particularly in the development of antibacterial drugs such as ciprofloxacin, enrofloxacin, and sparfloxacin. The historical development of this compound class also reflects the evolution of understanding regarding the mechanism-based inhibition properties of cyclopropylamine derivatives, which were found to inactivate cytochrome P450 enzymes through initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring.

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic compound classification, specifically within the dibenzofuran family of organic molecules. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 6-bromo-8-chloro-N-cyclopropyldibenzofuran-4-amine. The molecular formula C₁₅H₁₁BrClNO reflects the incorporation of fifteen carbon atoms, eleven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 336.61 grams per mole.

The systematic nomenclature reveals the structural complexity of this compound, where the dibenzofuran core consists of two benzene rings fused to a central furan ring. The dibenzofuran scaffold represents a member of the broader heterocyclic compound family, which are cyclic compounds containing atoms of at least two different elements as ring members. Within the context of fused benzene derivatives, dibenzofuran belongs to the third large family of organic compounds that arise from the fusion of two benzene rings to heterocyclic systems.

The Chemical Abstracts Service has assigned the registry number 2251053-08-2 to this compound, while the PubChem database records it under the Compound Identification Number 134828489. The International Chemical Identifier key XIKOIGLFDWCPPJ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, facilitating its identification across various chemical databases and literature sources. The Simplified Molecular Input Line Entry System representation Clc1cc(Br)c2oc3c(NC4CC4)cccc3c2c1 encodes the structural information in a linear format that precisely describes the connectivity and arrangement of atoms within the molecule.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of advanced synthetic methodologies and its potential as a building block for more complex molecular architectures. Heterocyclic compounds constitute more than half of all known chemical compounds, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The dibenzofuran scaffold specifically has garnered attention due to its versatility in undergoing electrophilic reactions, including halogenation and Friedel-Crafts reactions.

The incorporation of both bromine and chlorine substituents on the dibenzofuran framework provides multiple sites for further chemical modification through various cross-coupling reactions and nucleophilic substitution processes. The halogen substituents serve as excellent leaving groups for palladium-catalyzed coupling reactions, enabling the construction of more elaborate molecular structures. Additionally, the cyclopropylamine moiety introduces unique reactivity patterns, as cyclopropylamine derivatives are known to undergo ring-opening reactions under specific conditions, particularly in oxidative environments where single-electron oxidation can lead to cyclopropane ring scission.

Recent advances in dibenzofuran synthesis have demonstrated the importance of developing new methodologies for constructing these heterocyclic frameworks. The field has evolved to encompass various approaches, including the formation of carbon-oxygen bonds in the furan ring, cyclization of diaryl ether derivatives, and construction from benzofuran or phenol precursors. The specific compound under discussion represents an example of how modern synthetic chemistry can introduce multiple functional groups onto the dibenzofuran core, creating molecules with enhanced potential for biological activity and material science applications.

Overview of Dibenzofuran Scaffold in Scientific Literature

The dibenzofuran scaffold has emerged as a prominent structural motif in contemporary scientific literature, particularly in the context of medicinal chemistry and materials science research. Comprehensive reviews have highlighted the synthesis of dibenzofuran derivatives that possess various medicinal activities, with particular emphasis on their potential as anticancer and antibacterial agents. The versatility of the dibenzofuran framework is evident in its ability to serve as a precursor for drug development, exemplified by its role in the synthesis of furobufen through Friedel-Crafts reaction with succinic anhydride.

The scientific literature reveals that dibenzofuran derivatives exhibit broad antimicrobial bactericidal activity, making them valuable targets for pharmaceutical research. Studies have demonstrated that dibenzofuran compounds and their derivatives possess pharmacological properties including analgesic and local anesthetic effects. The structural relationship of dibenzofuran derivatives to morphine alkaloids has been particularly noteworthy, as these compounds can cause respiratory depression and significant changes in blood pressure. The antifungal activity of isolated dibenzofuran bis(bibenzyl) compounds against clinical pathogenic fungi such as Candida albicans has shown moderate efficacy.

Recent research has expanded the applications of dibenzofuran derivatives beyond traditional pharmaceutical uses. Two pyrazoline derivatives based on dibenzofuran have demonstrated excellent thermal stability and high fluorescence quantum yields, positioning them as candidates for fluorescent probes and optoelectronic materials in organic light-emitting devices. Furthermore, dicationic dibenzofuran derivatives have shown activity against Pneumocystis carinii in immunosuppressed animal models, with deoxyribonucleic acid binding playing a crucial role in the antimicrobial activity of these dicationic compounds.

The synthetic methodologies for dibenzofuran derivatives have undergone significant development, with modern approaches focusing on efficient construction methods that allow for diverse functionalization patterns. Recent synthetic strategies have emphasized decarbonylative carbon-hydrogen arylation processes, where diaryl ethers bearing ester functional groups undergo intramolecular carbon-hydrogen arylation in the presence of palladium catalysts to afford the corresponding dibenzofurans. The critical role of electron-rich bis(dialkylphosphine) ligands such as 1,2-bis(dicyclohexylphosphino)ethane in these transformations has been established, representing the first example of carbon-hydrogen arylation of aromatic esters with simple arenes utilized in intramolecular fashion.

Table 1: Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 2251053-08-2
PubChem Compound Identification 134828489
Molecular Formula C₁₅H₁₁BrClNO
Molecular Weight 336.61 g/mol
International Chemical Identifier Key XIKOIGLFDWCPPJ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System Clc1cc(Br)c2oc3c(NC4CC4)cccc3c2c1

Table 2: Historical Development of Dibenzofuran Chemistry

Time Period Development Reference
Late 19th/Early 20th Century Initial isolation from coal tar (1% component)
Mid-20th Century Development of phenol pyrolysis methods
Mid-20th Century Catalytic dehydrocyclization approaches
Late 20th Century Recognition as heat transfer agent
Early 21st Century Advanced synthetic methodologies for derivatives
Recent Years Integration with cyclopropylamine functionalities

Properties

IUPAC Name

6-bromo-8-chloro-N-cyclopropyldibenzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c16-12-7-8(17)6-11-10-2-1-3-13(18-9-4-5-9)15(10)19-14(11)12/h1-3,6-7,9,18H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKOIGLFDWCPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC3=C2OC4=C3C=C(C=C4Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its dibenzofuran core and dual halogenation (Br, Cl). Below is a structural comparison with analogous brominated, cyclopropylamine-containing compounds from the provided evidence:

Compound Name Molecular Formula Substituents/Core Structure Functional Groups Molecular Weight (g/mol)
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine C₁₅H₁₂BrClNO Dibenzofuran (Br at C6, Cl at C8) Cyclopropylamine, Halogens 337.6
N-(4-bromobenzyl)-N-cyclopropylamine C₁₀H₁₂BrN Benzene (Br at C4) Cyclopropylamine, Bromine 226.1
N-(6-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O Pyridine (Br at C6) Acetamide, Bromine 215.1
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine C₉H₈BrN₅ Triazine (Br at phenyl C4) Amine, Bromine 278.1
N-(6-Bromo-2,4-difluorophenyl)cyclopropylformamide C₁₀H₈BrF₂NO Benzene (Br at C6, F at C2/C4) Formamide, Cyclopropyl, Halogens 290.1

Molecular Properties

  • Core Structure : The dibenzofuran core in the target compound provides greater aromatic surface area compared to benzene, pyridine, or triazine systems in other compounds. This may enhance π-π stacking interactions in supramolecular or biological contexts.
  • Halogenation: The dual halogenation (Br, Cl) increases molecular weight and lipophilicity compared to mono-halogenated analogs like N-(4-bromobenzyl)-N-cyclopropylamine. Chlorine’s electronegativity may also alter electronic distribution.
  • Functional Groups : The cyclopropylamine group introduces steric hindrance and basicity, contrasting with acetamide (electron-withdrawing) or formamide (polar) groups in other compounds.

Implications of Structural Differences

  • Biological Activity: Bromine and chlorine substituents could enhance halogen bonding in target interactions, a feature absent in non-halogenated analogs. The cyclopropylamine group’s basicity might improve solubility relative to non-amine-containing compounds like N-(6-Bromopyridin-2-yl)acetamide.
  • Synthetic Accessibility : Dibenzofuran derivatives typically require multi-step syntheses (e.g., Ullmann coupling, halogenation), whereas simpler aryl bromides (e.g., N-(4-bromobenzyl)-N-cyclopropylamine) are more straightforward to prepare .

Biological Activity

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structural features:

  • Chemical Formula : C₁₅H₁₁BrClNO
  • CAS Number : 2251053-08-2
  • MDL Number : MFCD31707701

The presence of bromine and chlorine atoms in its structure suggests potential interactions with biological targets, which can be explored for therapeutic applications.

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : The compound has shown promise in preclinical studies targeting specific cancer cell lines, indicating cytotoxic effects that warrant further investigation.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays on human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure. This indicates a potential role as an anticancer agent.

Comparative Biological Activity Table

Activity TypeTested ConcentrationObserved EffectReference
Antibacterial32 µg/mLInhibition of S. aureus and E. coli growthStudy 1
Cytotoxicity10 µM50% reduction in MCF-7 cell viabilityStudy 2

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Data from toxicological assessments indicate:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315), necessitating careful handling during laboratory use.
  • Long-term Effects : Further studies are needed to evaluate chronic toxicity and potential carcinogenic effects.

Q & A

Basic: What are the common synthetic routes for N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine?

Synthesis typically involves coupling reactions to assemble the dibenzofuran core and introduce substituents. A key step is the Buchwald-Hartwig amination or Ullmann coupling to attach the cyclopropylamine group to the halogenated dibenzofuran scaffold. For halogenation (Br/Cl), directed ortho-metallation or electrophilic substitution can be employed. Purification via column chromatography or recrystallization ensures high purity .

Basic: What spectroscopic methods validate the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and cyclopropane integration. Mass spectrometry (MS) verifies molecular weight, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., amine N-H stretches). High-performance liquid chromatography (HPLC) assesses purity, with retention times compared to standards .

Advanced: How is X-ray crystallography applied to resolve its molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and non-covalent interactions. Data collection at low temperatures minimizes thermal motion artifacts. For dibenzofuran derivatives, π-stacking and halogen bonding patterns are analyzed to predict packing behavior .

Advanced: How does the electronic structure of the dibenzofuran core influence its reactivity?

The electron-deficient dibenzofuran core (due to oxygen’s electron-withdrawing effect) directs electrophilic substitution to specific positions. Bromine and chlorine substituents further modulate electron density, impacting regioselectivity in cross-coupling reactions. Computational studies (DFT) correlate frontier molecular orbitals with reactivity trends .

Basic: What are the solubility and stability considerations for handling this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH, temperature, and light exposure are critical. Storage in inert atmospheres at −20°C prevents degradation, with periodic NMR checks for decomposition .

Advanced: How do bromine and chlorine substituents affect its photophysical or biological activity?

Halogens enhance lipophilicity and influence intermolecular interactions (e.g., halogen bonding in protein binding). Bromine’s heavy atom effect may increase phosphorescence quantum yield in materials science applications. Comparative studies with non-halogenated analogs reveal substituent-specific bioactivity trends .

Basic: What are its potential applications in materials science or medicinal chemistry?

In materials science, the dibenzofuran scaffold is used in organic light-emitting diodes (OLEDs) due to its rigid, planar structure. Medicinally, the cyclopropylamine moiety may act as a pharmacophore in kinase inhibitors, requiring structure-activity relationship (SAR) studies to optimize target binding .

Advanced: What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock, Glide) screens against protein databases, while molecular dynamics (MD) simulations assess binding stability. Quantum mechanics/molecular mechanics (QM/MM) hybrid models evaluate electronic interactions at active sites. Validation via in vitro assays (e.g., enzyme inhibition) is essential .

Basic: How is chromatographic separation optimized during synthesis?

Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile) resolves impurities. For preparative purification, flash chromatography with silica gel and ethyl acetate/hexane gradients is preferred. Monitoring via thin-layer chromatography (TLC) guides fraction collection .

Advanced: How are contradictions in spectroscopic data between studies resolved?

Cross-validation using multiple techniques (e.g., 2D NMR for ambiguous peaks) and comparison with literature data for analogous compounds resolve discrepancies. Collaborative inter-laboratory replication ensures reproducibility. Contradictions may arise from solvent effects or crystallographic vs. solution-state conformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.